5-nitro-2,3-dihydro-1H-inden-2-amine
Overview
Description
5-nitro-2,3-dihydro-1H-inden-2-amine: is an organic compound that belongs to the class of indene derivatives It features a nitro group attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2,3-dihydro-1H-inden-2-amine typically involves the nitration of 2,3-dihydro-1H-inden-2-amine. One common method is the reaction of 2,3-dihydro-1H-inden-2-amine with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro derivative.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-nitro-2,3-dihydro-1H-inden-2-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Halogenating agents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2,3-dihydro-1H-inden-2-amine.
Substitution: Formation of halogenated indene derivatives.
Scientific Research Applications
Chemistry: 5-nitro-2,3-dihydro-1H-inden-2-amine is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They may serve as lead compounds for the development of new pharmaceuticals targeting specific biological pathways or diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-nitro-2,3-dihydro-1H-inden-2-amine and its derivatives depends on their specific biological targets. Generally, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, or induction of oxidative stress, ultimately affecting cell viability and function.
Comparison with Similar Compounds
2,3-dihydro-1H-inden-2-amine: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitroindole: Contains a similar nitro group but has a different core structure, leading to different chemical and biological properties.
5-nitro-2,3-dihydro-1H-inden-1-one: Similar structure but with a ketone group instead of an amine group, resulting in different reactivity and applications.
Uniqueness: 5-nitro-2,3-dihydro-1H-inden-2-amine is unique due to the presence of both the nitro group and the indene core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-nitro-2,3-dihydro-1H-inden-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c10-8-3-6-1-2-9(11(12)13)5-7(6)4-8/h1-2,5,8H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRSLNMEVGJERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460612 | |
Record name | 5-nitro-2,3-dihydro-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212845-77-7 | |
Record name | 5-nitro-2,3-dihydro-1H-inden-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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